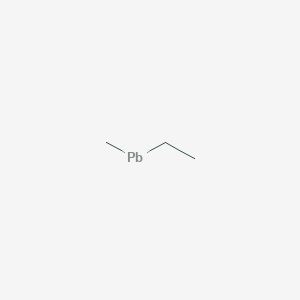
Ethyl(methyl)lead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(methyl)lead is an organolead compound that contains both ethyl and methyl groups attached to a lead atom. Organolead compounds have been historically significant due to their use in various industrial applications, particularly as additives in gasoline to improve engine performance. the toxicity and environmental impact of lead compounds have led to a decline in their use.
Preparation Methods
Ethyl(methyl)lead can be synthesized through the reaction of chloroethane and chloromethane with a sodium-lead alloy. The reaction proceeds as follows: [ \text{NaPb} + \text{CH}_3\text{Cl} + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{Pb(CH}_3\text{)(C}_2\text{H}_5\text{)} + \text{NaCl} ] The product is typically recovered by steam distillation, leaving behind a sludge of lead and sodium chloride .
Chemical Reactions Analysis
Ethyl(methyl)lead undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other byproducts.
Decomposition: At high temperatures, such as those found in internal combustion engines, this compound decomposes into lead and ethyl radicals.
Substitution: It can undergo substitution reactions with halogens and other reagents.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It has been used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Research has explored its effects on biological systems, particularly its toxicity and impact on cellular processes.
Medicine: While not commonly used in medicine due to its toxicity, studies have investigated its potential effects on human health.
Mechanism of Action
The mechanism by which ethyl(methyl)lead exerts its effects involves the generation of reactive oxygen species (ROS) and the disruption of cellular processes. Lead ions can interfere with enzyme activity, particularly those involved in heme synthesis, leading to oxidative stress and cellular damage . The compound can also bind to proteins and other macromolecules, disrupting their normal function.
Comparison with Similar Compounds
Ethyl(methyl)lead is similar to other organolead compounds such as tetraethyllead and tetramethyllead. These compounds share similar chemical properties and historical uses as gasoline additives. this compound is unique in its specific combination of ethyl and methyl groups, which can influence its reactivity and toxicity.
Similar compounds include:
Tetraethyllead: Used as a gasoline additive to improve octane rating.
Tetramethyllead: Similar in structure and use to tetraethyllead.
Tetraethylsilane: An organosilicon compound with similar applications in organic synthesis.
This compound’s unique combination of ethyl and methyl groups distinguishes it from these related compounds, potentially affecting its chemical behavior and applications.
Properties
Molecular Formula |
C3H8Pb |
|---|---|
Molecular Weight |
251 g/mol |
IUPAC Name |
ethyl(methyl)lead |
InChI |
InChI=1S/C2H5.CH3.Pb/c1-2;;/h1H2,2H3;1H3; |
InChI Key |
JJTNLUJVRUPXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Pb]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















